molecular formula C11H12N2O B1418579 5-Ethoxyquinolin-8-amine CAS No. 1154275-84-9

5-Ethoxyquinolin-8-amine

Cat. No. B1418579
M. Wt: 188.23 g/mol
InChI Key: VFWGSTJBADWOAX-UHFFFAOYSA-N
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Description

5-Ethoxyquinolin-8-amine is a chemical compound with the CAS Number: 1154275-84-9. It has a molecular weight of 188.23 and its IUPAC name is 5-ethoxy-8-quinolinamine .


Synthesis Analysis

Quinolin-8-amines, which are isomerically related to 5-Ethoxyquinolin-8-amine, can be synthesized using intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular formula of 5-Ethoxyquinolin-8-amine is C11H12N2O . The Inchi Code is 1S/C11H12N2O/c1-2-14-10-6-5-9 (12)11-8 (10)4-3-7-13-11/h3-7H,2,12H2,1H3 .


Chemical Reactions Analysis

Quinoline and quinolone derivatives, including 5-Ethoxyquinolin-8-amine, can undergo various chemical reactions. For instance, they can be synthesized through Conrad–Limpach reactions, transition metal catalyzed reactions, transition metal free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes .


Physical And Chemical Properties Analysis

5-Ethoxyquinolin-8-amine is a powder with a purity of 95%. It is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes 8-aminoquinoline, a derivative of quinoline . Here are some details:

1. Field: Medicinal Chemistry Quinoline motifs have been used extensively in drug discovery and medicinal chemistry . They have a broad spectrum of bioactivity, making them valuable in the development of new drugs .

2. Application Quinoline and its derivatives have been used in the development of a variety of drugs . These drugs have been used to treat a wide range of diseases, from infectious diseases to cancers .

4. Results or Outcomes The results of using quinoline and its derivatives in drug development have been promising. Numerous in vivo and in vitro screenings have been reported, which may pave the way for novel drug development .

1. Field: Organic Chemistry Quinolin-8-amines are valuable scaffolds in organic synthesis . They can be synthesized from N-propargyl aniline derivatives using tin and indium chlorides .

2. Application Quinolin-8-amines are used as intermediates in the synthesis of various organic compounds . They can be used in the synthesis of quinoxalines, which are 1,4-diazines with widespread occurrence in nature .

3. Methods of Application The synthesis of quinolin-8-amines involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .

4. Results or Outcomes The synthesis of quinolin-8-amines provides a valuable method for the construction of aromatic nitrogen heterocycles . These compounds can be used as valuable directing groups, ligands for coordination chemistry, and agents for various diseases .

5. Field: Medicinal Chemistry 8-Quinolinamines and their amino acid conjugates have been synthesized as broad-spectrum anti-infectives .

6. Application 8-Quinolinamines exhibited potent in vitro antimalarial activity . They also showed promising antileishmanial, antifungal, and antibacterial activities .

7. Methods of Application The synthesis of 8-quinolinamines involves the use of 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework .

8. Results or Outcomes The most promising analogues of 8-quinolinamines have cured all animals at certain dosages against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice . They also exhibited promising antifungal and antibacterial activities .

1. Field: Organic Chemistry Quinolin-8-amines are valuable scaffolds in organic synthesis . They can be synthesized from N-propargyl aniline derivatives using tin and indium chlorides .

2. Application Quinolin-8-amines are used as intermediates in the synthesis of various organic compounds . They can be used in the synthesis of quinoxalines, which are 1,4-diazines with widespread occurrence in nature .

3. Methods of Application The synthesis of quinolin-8-amines involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .

4. Results or Outcomes The synthesis of quinolin-8-amines provides a valuable method for the construction of aromatic nitrogen heterocycles . These compounds can be used as valuable directing groups, ligands for coordination chemistry, and agents for various diseases .

5. Field: Medicinal Chemistry 8-Quinolinamines and their amino acid conjugates have been synthesized as broad-spectrum anti-infectives .

6. Application 8-Quinolinamines exhibited potent in vitro antimalarial activity . They also showed promising antileishmanial, antifungal, and antibacterial activities .

7. Methods of Application The synthesis of 8-quinolinamines involves the use of 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework .

8. Results or Outcomes The most promising analogues of 8-quinolinamines have cured all animals at certain dosages against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice . They also exhibited promising antifungal and antibacterial activities .

Safety And Hazards

The safety information for 5-Ethoxyquinolin-8-amine includes several hazard statements: H302, H315, H318, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-ethoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)11-8(10)4-3-7-13-11/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWGSTJBADWOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=NC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxyquinolin-8-amine

CAS RN

1154275-84-9
Record name 5-ethoxyquinolin-8-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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